5-(Aminomethyl)-2-methylbenzoic acid
CAS No.: 733690-37-4
Cat. No.: VC8183798
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733690-37-4 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 5-(aminomethyl)-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
| Standard InChI Key | OHCXDCDQXZRVQE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)CN)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The hydrochloride salt form, methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride (CAS 2153472-90-1), is a white crystalline solid with a purity of ≥98% and a melting point of 130–132°C . The free acid’s predicted melting point aligns with structurally similar compounds like 5-amino-2-methylbenzoic acid (194–199°C) , suggesting comparable thermal stability.
Spectroscopic Characterization
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IR Spectroscopy: The free acid exhibits characteristic peaks for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹) from the aminomethyl group .
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NMR: NMR of the hydrochloride salt (DMSO-d6) shows resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aminomethyl protons (δ 3.8–4.2 ppm) .
Synthesis and Manufacturing
Nitro Reduction Pathway
A common approach involves the reduction of a nitro precursor. For example, 5-nitro-2-methylbenzoic acid undergoes catalytic hydrogenation (H2/Pd-C) to yield 5-amino-2-methylbenzoic acid , which can be further functionalized via reductive amination to introduce the aminomethyl group.
One-Pot Multistep Synthesis
Adapting methods from Qin et al. , 2-amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form a benzoxazine-dione intermediate, followed by aminolysis with methylamine and electrophilic substitution to introduce halogen or aminomethyl groups.
Representative Reaction Scheme:
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Benzoxazine-dione Formation:
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Aminolysis:
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Electrophilic Aminomethylation:
Purification and Analysis
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .
Applications in Pharmaceutical Chemistry
Antiviral Agents
The aminomethyl group enhances binding to viral integrases. Analogous compounds like 5-fluoro-2-methylbenzoic acid derivatives inhibit HIV-1 integrase with IC50 values <1 μM . Structural modeling suggests the aminomethyl moiety in 5-(aminomethyl)-2-methylbenzoic acid could coordinate Mg²⁺ ions in enzymatic active sites .
Anticancer Therapeutics
3-Arylisoquinolinones synthesized from similar substrates exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50: 2.5–5.0 μM) . The aminomethyl group facilitates microtubule binding, suppressing polymerization by 60–80% at 10 μM concentrations .
Polymer and Material Science
As a monomer, the compound’s dual functional groups enable crosslinking in epoxy resins. Copolymerization with styrene enhances thermal stability (Tg: 120–150°C) and mechanical strength .
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